Cas no 1988-10-9 (4-Hydroxy Propofol)
4-Hydroxy Propofol structure
Product Name:4-Hydroxy Propofol
CAS No:1988-10-9
MF:C12H18O2
MW:194.270123958588
CID:204633
PubChem ID:3014064
Update Time:2025-04-19
4-Hydroxy Propofol Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Benzenediol,2,6-bis(1-methylethyl)-
- 4-Hydroxy Propofol
- 2,6-di(propan-2-yl)benzene-1,4-diol
- 2,6-Diisopropylhydroquinone
- 2,6-DI-ISOPROPYL-HYDROQUINOL
- 2,6-diisopropylbenzene-1,4-diol
- 2,6-Bis(1-methylethyl)-1,4-benzenediol
- 1,4-Benzenediol, 2,6-bis(1-methylethyl)-
- J-012838
- 2,6-diisopropyl-1,4-benzenediol
- SCHEMBL1760529
- Oprea1_109533
- VA35VY5XPX
- FT-0669981
- 4-Hydroxypropofol
- 2,6-bis(propan-2-yl)benzene-1,4-diol
- AKOS003632205
- UNII-VA35VY5XPX
- 1988-10-9
- HYDROQUINONE, 2,6-DIISOPROPYL-
- DTXSID10173633
- CHEBI:145211
- 2,6-di-isopropylhydroquinone
- NS00116262
- MFCD02660496
- UFWIJKBKROBWTG-UHFFFAOYSA-N
- DA-08565
- G15796
-
- Inchi: 1S/C12H18O2/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,13-14H,1-4H3
- InChI Key: UFWIJKBKROBWTG-UHFFFAOYSA-N
- SMILES: OC1C(=CC(=CC=1C(C)C)O)C(C)C
Computed Properties
- Exact Mass: 194.13100
- Monoisotopic Mass: 194.13068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5
- XLogP3: 3.5
Experimental Properties
- Density: 1.042
- Melting Point: 103-105?C
- Boiling Point: 321.8°C at 760 mmHg
- Flash Point: 150.6°C
- Refractive Index: 1.538
- Solubility: Chloroform (Slightly), Methanol (Slightly)
- PSA: 40.46000
- LogP: 3.34460
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
4-Hydroxy Propofol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Hydroxy Propofol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H950770-1mg |
4-Hydroxy Propofol |
1988-10-9 | 1mg |
$ 222.00 | 2023-09-07 | ||
| TRC | H950770-2mg |
4-Hydroxy Propofol |
1988-10-9 | 2mg |
$391.00 | 2023-05-18 | ||
| TRC | H950770-5mg |
4-Hydroxy Propofol |
1988-10-9 | 5mg |
$965.00 | 2023-05-18 | ||
| TRC | H950770-10mg |
4-Hydroxy Propofol |
1988-10-9 | 10mg |
$ 1681.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-210057-1 mg |
4-Hydroxy Propofol, |
1988-10-9 | 1mg |
¥2,708.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-210057-1mg |
4-Hydroxy Propofol, |
1988-10-9 | 1mg |
¥2708.00 | 2023-09-05 | ||
| A2B Chem LLC | AE83549-1mg |
4-HYDROXY PROPOFOL |
1988-10-9 | 1mg |
$538.00 | 2024-04-20 | ||
| A2B Chem LLC | AE83549-5mg |
4-HYDROXY PROPOFOL |
1988-10-9 | 5mg |
$1538.00 | 2024-04-20 |
4-Hydroxy Propofol Related Literature
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
1988-10-9 (4-Hydroxy Propofol) Related Products
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- 88-60-8(2-tert-butyl-5-methylphenol)
- 1020-31-1(3,5-Di-tert-butylcatechol)
- 96-70-8(2-tert-butyl-4-ethylphenol)
- 96-76-4(2,4-Di-tert-butylphenol)
- 118-82-1(4,4'-Methylenebis(2,6-DI-tert-butylphenol))
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- 128-37-0(Butylated hydroxytoluene)
- 89-83-8(Thymol)
- 128–37–0(2,6-Di-tert-butyl-4-methylphenol)
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